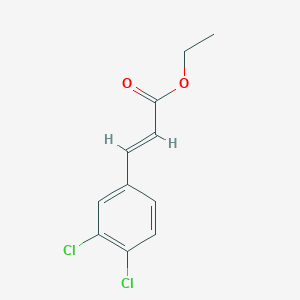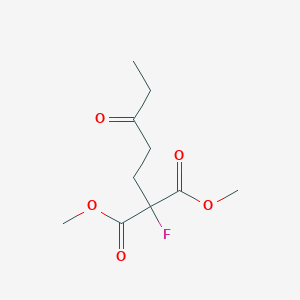![molecular formula C22H20N4O4S B14137174 2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 5975-07-5](/img/structure/B14137174.png)
2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound that features a unique combination of triazole, isoquinoline, and sulfanyl acetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis.
Linking the Moieties: The isoquinoline and triazole moieties are linked through a propyl chain, which can be introduced via a nucleophilic substitution reaction.
Introduction of the Sulfanyl Acetic Acid Group: This step involves the reaction of the triazole derivative with a thiol and subsequent oxidation to form the sulfanyl acetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline moiety can undergo reduction to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole and isoquinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its triazole and isoquinoline moieties, potentially inhibiting or activating specific pathways. The sulfanyl acetic acid group could also play a role in binding to metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Isoquinoline derivatives: Used in the synthesis of various alkaloids and pharmaceuticals.
Sulfanyl acetic acid derivatives: Known for their ability to chelate metal ions.
Uniqueness
The uniqueness of 2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in simpler compounds.
Propiedades
Número CAS |
5975-07-5 |
|---|---|
Fórmula molecular |
C22H20N4O4S |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C22H20N4O4S/c1-2-11-25-17(23-24-22(25)31-13-18(27)28)10-5-12-26-20(29)15-8-3-6-14-7-4-9-16(19(14)15)21(26)30/h2-4,6-9H,1,5,10-13H2,(H,27,28) |
Clave InChI |
JRSBVOSEEWIRSS-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)








![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
